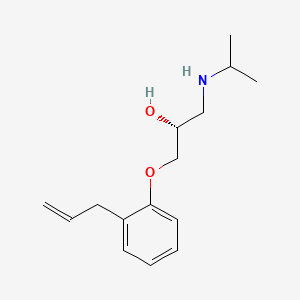
(+)-Alprenolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alprenolol is a non-selective beta blocker as well as 5-HT1A receptor antagonist.
Applications De Recherche Scientifique
Cardiovascular Applications
Hypertension and Angina Pectoris
(+)-Alprenolol is primarily used for managing hypertension and angina pectoris. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Clinical studies have shown that it is effective in treating supraventricular arrhythmias with fewer side effects compared to other beta-blockers like propranolol .
Table 1: Efficacy of this compound in Cardiovascular Conditions
Anti-Arrhythmic Properties
Research indicates that this compound exhibits anti-arrhythmic effects by stabilizing cardiac muscle action potentials. In isolated cardiac tissues, it has demonstrated significant reductions in the maximum rate of depolarization, indicating its potential to prevent arrhythmias .
Case Study: Anti-Arrhythmic Effects
A study involving guinea pigs showed that doses of this compound could protect against ouabain-induced ventricular fibrillation, highlighting its role as an anti-arrhythmic agent .
Neuroprotective Applications
Recent research has identified this compound as a candidate for treating prion diseases, which are characterized by abnormal protein aggregation leading to neurodegeneration. In a study screening existing FDA-approved drugs, this compound was found to reduce the accumulation of abnormal prion proteins in infected mice .
Table 2: Neuroprotective Effects of this compound
Molecular Biology and Signaling Pathways
This compound has been shown to activate β-arrestin-mediated signaling pathways, particularly involving the epidermal growth factor receptor (EGFR). This activation may confer cardioprotective effects and enhance survival signaling pathways within cardiac tissues .
Table 3: Signaling Pathways Activated by this compound
Propriétés
Numéro CAS |
23846-72-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1 |
Clé InChI |
PAZJSJFMUHDSTF-CQSZACIVSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(+)-Alprenolol; (D)-(+)-Alprenolol; Alprenolol, (R)-; D-Alprenolol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















